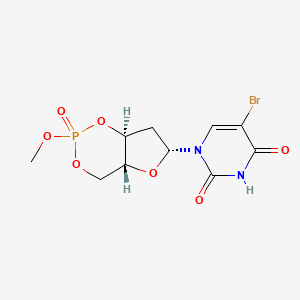
5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a brominated pyrimidine ring and a furodioxaphosphinin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include brominated pyrimidine derivatives and furodioxaphosphinin intermediates. Common reaction conditions may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclization: Formation of the furodioxaphosphinin ring through cyclization reactions.
Methoxylation: Introduction of the methoxy group using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: A brominated pyrimidine analog used in antiviral research.
6-Methoxy-2-aminopurine: A methoxylated purine derivative with potential biological activity.
Uniqueness
The uniqueness of 5-Bromo-1-((6R)-2-methoxy-2-oxidotetrahydro-4H-furo(3,2-d)(1,3,2)dioxaphosphinin-6-yl)pyrimidine-2,4(1H,3H)-dione lies in its combined structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
100100-60-5 |
|---|---|
Molecular Formula |
C10H12BrN2O7P |
Molecular Weight |
383.09 g/mol |
IUPAC Name |
1-[(4aR,6R,7aS)-2-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-bromopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12BrN2O7P/c1-17-21(16)18-4-7-6(20-21)2-8(19-7)13-3-5(11)9(14)12-10(13)15/h3,6-8H,2,4H2,1H3,(H,12,14,15)/t6-,7+,8+,21?/m0/s1 |
InChI Key |
SIFAVWDRJZCICO-RHODASDESA-N |
Isomeric SMILES |
COP1(=O)OC[C@@H]2[C@@H](O1)C[C@@H](O2)N3C=C(C(=O)NC3=O)Br |
Canonical SMILES |
COP1(=O)OCC2C(O1)CC(O2)N3C=C(C(=O)NC3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


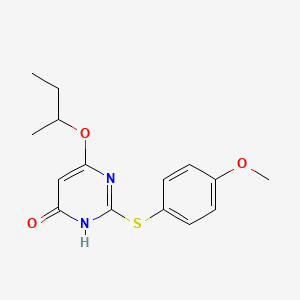


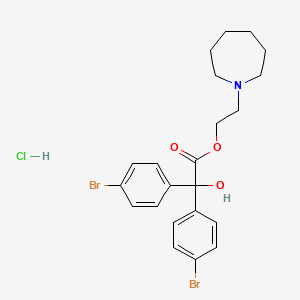
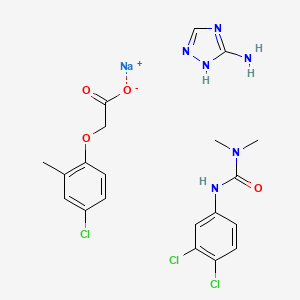
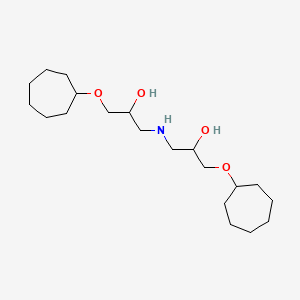
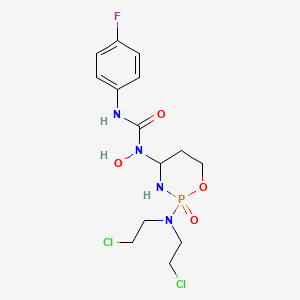

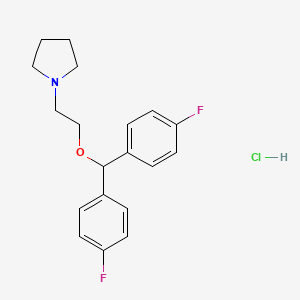
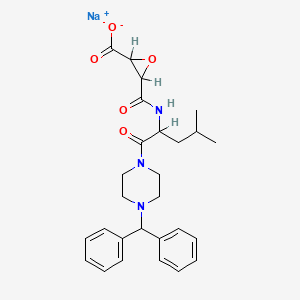
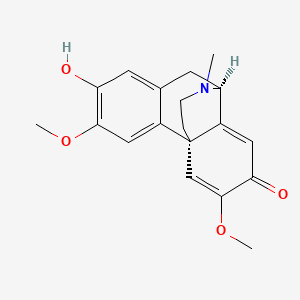
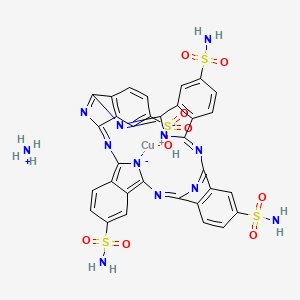
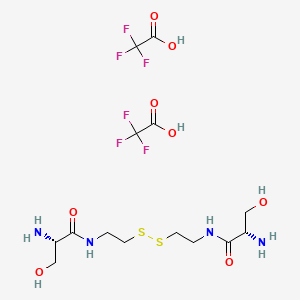
![2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide](/img/structure/B12720028.png)
